molecular formula C15H30O B091304 Tridecyloxirane CAS No. 18633-25-5

Tridecyloxirane

Cat. No. B091304
CAS RN: 18633-25-5
M. Wt: 226.4 g/mol
InChI Key: QMIBIXKZPBEGTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. One such method is described in the first paper, where 2,3-diaryloxirane-2,3-dicarbonitriles are synthesized from aroyl chlorides using potassium hexacyanoferrate(II) as a cyanide source, triphenylphosphine as a promoter, and triethylamine as a catalyst. This method is noted for its eco-friendly approach, avoiding the use of strong toxic cyanating agents, and providing high yields with a simple work-up procedure .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex and diverse. The second paper discusses a tricyclic nucleoside, which is a conformationally locked thymidine analogue synthesized from a bicyclic nucleoside precursor. The synthesis involves a stereoselective dihydroxylation, regioselective tosylation, and intramolecular ether formation. X-ray crystallography analysis shows that the furanose ring adopts a perfect S-type conformation, and the torsion angle describing the C4′–C5′ bond is restricted . Although this is not directly related to tridecyloxirane, it provides insight into the structural analysis of related cyclic ethers.

Chemical Reactions Analysis

The reactivity of oxirane rings makes them suitable for a variety of chemical reactions. The third paper does not directly discuss oxiranes but explores the use of tris(pentafluorophenyl)borane as a Lewis acid catalyst in the synthesis of siloxane architectures. This catalyst is used in the Piers-Rubinsztajn reaction and its modifications to create linear, cyclic, and macrocyclic siloxanes, as well as aryl-/alkoxysiloxanes. The paper highlights the versatility of the catalyst in achieving controlled and selective reactions under different conditions . This information can be extrapolated to understand how oxirane rings might react under the influence of strong Lewis acid catalysts.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Pentafluorophenylboranes in Catalysis : Pentafluorophenylboranes, including compounds like tris(pentafluorophenyl)borane, have seen a surge in applications in catalysis, particularly in olefin polymerization (Piers & Chivers, 1998). These compounds have evolved from curiosities to important commodities in industrial processes.

  • Lewis Acid Catalysts : The strong Lewis acid tris(pentafluorophenyl)borane has been explored for its utility in a range of siloxane products, highlighting its versatility in catalysis under varied reaction conditions (Gao, Battley, & Leitao, 2022). This kind of research might provide insights into the potential catalytic applications of Tridecyloxirane.

  • Synthesis of Diaryloxiranes : A study on the synthesis of 2,3-diaryloxirane-2,3-dicarbonitriles using eco-friendly sources presents a method that might be relevant to the synthesis or applications of Tridecyloxirane. The study emphasizes the use of non-toxic agents and high yield processes (Li et al., 2012).

Safety And Hazards

Tridecyloxirane has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-tridecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBIXKZPBEGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885059
Record name Oxirane, 2-tridecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tridecyloxirane

CAS RN

18633-25-5
Record name 2-Tridecyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18633-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Epoxypentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018633255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-tridecyl-
Source EPA Chemicals under the TSCA
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Record name Oxirane, 2-tridecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.585
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Record name 1,2-EPOXYPENTADECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
OF Khan, PS Kowalski, JC Doloff, JK Tsosie… - Science …, 2018 - science.org
… 2-tridecyloxirane was synthesized as … -tridecyloxirane. PEI with a molecular weight number of 600 (PEI600, Sigma-Aldrich) was combined with 200 proof ethanol and 2-tridecyloxirane at …
Number of citations: 83 www.science.org
JS Chahal, OF Khan, CL Cooper… - Proceedings of the …, 2016 - National Acad Sciences
… The more stable MDNP nanomaterial was synthesized using 2-tridecyloxirane, whereas the less stable control MDNP used 1,2-Epoxydodecane. Negative controls were free RNA. PBS …
Number of citations: 382 www.pnas.org
MP Hubieki, RD Gandour… - The Journal of Organic …, 1996 - ACS Publications
Stereoisomeric cyclic analogues of hexadecylphosphocholine (Miltefosine) and phosphatidylcholine, (2S,4S)-, (2R,4S)-, (2R,4R)-, and (2S,4R)-2,6,6-trimethyl-2-oxo-4-pentadecyl-1,3-…
Number of citations: 10 pubs.acs.org
F Joubert, MJ Munson, A Sabirsh, RM England… - Journal of Controlled …, 2023 - Elsevier
Here, we aimed to chemically modify PAMAM dendrimers using lysine as a site-selective anchor for successfully delivering mRNA while maintaining a low toxicity profile. PAMAM …
Number of citations: 9 www.sciencedirect.com
A Toshimitsu, S Uemura - 1999 - books.google.com
Various diorganyl selenones, R2Se02, including diaryl, dialkyl, alkyl aryl, aryl vinyl and aryl cyclopropyl derivatives, have been prepared mostly by oxidation of the corresponding …
Number of citations: 2 books.google.com
MM El-Metwally, ER ElBealy, DM Beltagy… - Tropical Journal of …, 2020 - ajol.info
Purpose: To evaluate the antioxidant and cytotoxic properties of Kojic acid (KOJIC ACID) from Aspergillus tamarii MM11 against HepG-2 cell line derived from human liver cancer. …
Number of citations: 4 www.ajol.info
L Dong, H Schill, RL Grange, A Porzelle… - … A European Journal, 2009 - Wiley Online Library
… (R)-2-Tridecyloxirane (24): The title compound was prepared via the above procedure. H … The solution was then transferred via cannula to a suspension of (R)-2-tridecyloxirane (24) (…
S Uemura, K Ohe, N Sugita - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… In contrast, when the reaction was stopped after 0.5 h, 2-ethyl-2-tridecyloxirane (3a) was obtained as the sole product almost quantitatively. From experiments with different reaction …
Number of citations: 11 pubs.rsc.org
A Omar, MM El-Zayat, G Abd El-Fattah, M Mohamed - headache - academia.edu
The essential oils and fatty constituents of Capparis spinosa as an important medicinal plant were extracted in petroleum ether and tested as antioxidant and antimicrobial agents. The …
Number of citations: 2 www.academia.edu
A Bourboula, D Limnios, MG Kokotou, OG Mountanea… - Molecules, 2019 - mdpi.com
3-Hydroxy fatty acids have attracted the interest of researchers, since some of them may interact with free fatty acid receptors more effectively than their non-hydroxylated counterparts …
Number of citations: 7 www.mdpi.com

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